molecular formula C17H19ClN4O4S B2539618 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 1903238-44-7

2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2539618
CAS No.: 1903238-44-7
M. Wt: 410.87
InChI Key: LUUQSORXPZQJOA-UHFFFAOYSA-N
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Description

2-(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound with a unique structure that combines a thiazole ring, a nicotinamide moiety, and a tetrahydrofuran group. This combination gives the compound its distinct chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Thiazole Ring: The thiazole ring is typically synthesized through a cyclization reaction involving α-halo ketones and thiourea.

  • Nicotinamide Formation: This involves the amidation of nicotinic acid with a suitable amine under dehydrating conditions.

  • Tetrahydrofuran Incorporation: The tetrahydrofuran group is introduced via an etherification reaction, often using tetrahydrofuran-3-ol as a starting material.

Industrial Production Methods

Industrial production scales up the synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key steps are monitored using in-line spectroscopic techniques to control the quality of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions at the tetrahydrofuran group, potentially forming hydroxy derivatives.

  • Reduction: Reduction reactions can target the nicotinamide or thiazole rings, leading to the formation of reduced forms which might exhibit different biological activities.

Common Reagents and Conditions

  • Oxidizing Agents: KMnO₄, H₂O₂

  • Reducing Agents: NaBH₄, LiAlH₄

  • Substitution Reactions: Using nucleophiles like amines or thiols under mild conditions

Major Products

  • Oxidation Products: Hydroxy derivatives at the tetrahydrofuran group

  • Reduction Products: Reduced nicotinamide or thiazole derivatives

  • Substitution Products: Functionalized derivatives with various biological activities

Scientific Research Applications

Chemistry

  • Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

  • Material Science: Used in the synthesis of functional materials with specific electronic properties.

Biology

  • Enzyme Inhibition: Functions as an inhibitor for specific enzymes involved in metabolic pathways.

  • Signal Transduction: Modulates signaling pathways by interacting with target proteins.

Medicine

  • Anticancer: Potential use as an anticancer agent by disrupting critical cellular pathways.

  • Anti-inflammatory: Exhibits anti-inflammatory properties by inhibiting key mediators of inflammation.

Industry

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

  • Agriculture: Investigated for its potential use in crop protection products.

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes or receptors, thereby altering their activity. Its unique structure allows it to fit into the active sites of these proteins, modulating their function. Key pathways involved include the inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-5-((tetrahydrofuran-2-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide

  • 2-(5-Chloro-6-((tetrahydrofuran-4-yl)oxy)nicotinamido)-N,N,3-trimethylthiazole-5-carboxamide

  • 2-(5-Chloro-6-((tetrahydropyran-4-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide

Uniqueness

Compared to its analogs, 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)-N,N,4-trimethylthiazole-5-carboxamide exhibits superior binding affinity to specific molecular targets due to the position of the tetrahydrofuran group. This enhances its biological activity and makes it a more potent compound for research and therapeutic applications.

This compound's unique structural elements and the diverse range of reactions and applications it is involved in make it a valuable asset in scientific research, with the potential for significant impact in various industries.

Properties

IUPAC Name

2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O4S/c1-9-13(16(24)22(2)3)27-17(20-9)21-14(23)10-6-12(18)15(19-7-10)26-11-4-5-25-8-11/h6-7,11H,4-5,8H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUQSORXPZQJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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